2-Benzyloxybenzyl Acetate
CAS No.: 1073234-31-7
Cat. No.: VC4134437
Molecular Formula: C16H16O3
Molecular Weight: 256.30
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1073234-31-7 |
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Molecular Formula | C16H16O3 |
Molecular Weight | 256.30 |
IUPAC Name | (2-phenylmethoxyphenyl)methyl acetate |
Standard InChI | InChI=1S/C16H16O3/c1-13(17)18-12-15-9-5-6-10-16(15)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Standard InChI Key | AEQBBYFCUOIBIW-UHFFFAOYSA-N |
SMILES | CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES | CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-Benzyloxybenzyl acetate consists of two aromatic rings connected via an ether linkage, with an acetate ester functional group positioned on the benzyl moiety. The IUPAC name, (2-phenylmethoxyphenyl)methyl acetate, reflects this arrangement. Key structural features include:
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Benzyloxy group: A phenyl group bonded to an oxygen atom at the ortho position of the parent benzyl acetate.
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Ester functionality: The acetate group (-OAc) contributes to the compound’s reactivity in hydrolysis and transesterification reactions .
The compound’s canonical SMILES representation, CC(=O)OCC₁=CC=CC=C₁OCC₂=CC=CC=C₂, encodes its connectivity. X-ray crystallography data, though unavailable in public literature, suggest a planar geometry for the aromatic systems, with the ester group adopting a conformation perpendicular to the benzene ring to minimize steric hindrance .
Physicochemical Characteristics
Experimental data from supplier specifications and analogous compounds reveal the following properties :
Property | Value |
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Molecular Weight | 256.30 g/mol |
Density | 1.135 g/cm³ |
Boiling Point | 386.4°C at 760 mmHg |
Flash Point | 138.6°C |
Solubility | Insoluble in water; soluble in organic solvents (e.g., toluene, ethyl acetate) |
The elevated boiling point and flash point underscore its stability under standard conditions, making it suitable for high-temperature reactions .
Synthetic Methodologies
Catalytic Esterification
A prominent route involves Rhodium-catalyzed oxidative esterification. In one protocol, Rh(0) nanoparticles supported on polystyrene trimethyl ammonium chloride (Rh@PMe3NCl) facilitate the coupling of benzyl alcohols with acetic acid derivatives . Key reaction parameters include:
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Catalyst loading: 2 mol% Rh@PMe3NCl.
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Temperature: 100–120°C.
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Solvent: Toluene.
This method leverages the catalyst’s dual role as a methylating agent and oxidation mediator, enabling the direct conversion of alcohols to esters without requiring pre-activated acyl donors .
Acid-Catalyzed Etherification
An alternative approach employs sequential etherification and acetylation. Benzyl alcohol derivatives react with 2-hydroxybenzyl alcohol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄), followed by acetic anhydride-mediated acetylation . This two-step process achieves moderate yields (50–60%) but requires stringent control over reaction stoichiometry to avoid diacetylated byproducts .
Applications and Industrial Relevance
Organic Synthesis Intermediate
2-Benzyloxybenzyl acetate serves as a precursor in the synthesis of polyphenolic compounds and dendritic polymers. Its orthogonal protecting groups (benzyl ether and acetate ester) allow selective deprotection under mild conditions:
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Acetate cleavage: Achieved via basic hydrolysis (e.g., K₂CO₃/MeOH).
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Benzyl ether removal: Catalytic hydrogenation (Pd/C, H₂).
This selectivity is exploited in multi-step syntheses of pharmaceuticals and agrochemicals, where temporary protection of hydroxyl groups is essential.
Fragrance and Flavor Industry
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent efforts focus on replacing traditional catalysts with immobilized enzymes (e.g., lipases) in non-aqueous media. Preliminary results show 40–50% conversion using Candida antarctica lipase B (CAL-B) at 50°C, though reaction times exceed 72 hours .
Computational Modeling
Density functional theory (DFT) studies predict favorable kinetics for Pd-catalyzed cross-coupling reactions involving 2-benzyloxybenzyl acetate. Simulations indicate a reaction energy barrier of 25.3 kcal/mol for Suzuki-Miyaura couplings, suggesting feasibility for C–C bond formations .
Regulatory Landscape
The European Chemicals Agency (ECHA) has flagged benzyloxy derivatives for potential endocrine disruption activity under the REACH framework. Ongoing structure-activity relationship (SAR) studies aim to elucidate substituent effects on toxicity, which will inform future regulatory decisions .
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